An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Diethyl (2,5-difluorophenyl)malonate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Diethyl (2,5-difluorophenyl)malonate
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for diethyl (2,5-difluorophenyl)malonate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar fluorinated aromatic compounds. The content herein is grounded in established principles of NMR spectroscopy and supported by data from closely related structures.
Introduction: The Role of NMR in the Characterization of Fluorinated Malonates
In modern synthetic and medicinal chemistry, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For compounds such as diethyl (2,5-difluorophenyl)malonate, which incorporates a stereochemically complex malonate center and a substituted aromatic ring, NMR provides critical information on the chemical environment of each proton and carbon atom. The fluorine substituents, with their strong electron-withdrawing effects, significantly influence the electronic environment of the molecule, leading to characteristic chemical shifts that are diagnostic of the substitution pattern.
Predicted ¹H and ¹³C NMR Chemical Shifts
While a dedicated experimental spectrum for diethyl (2,5-difluorophenyl)malonate is not publicly available, we can predict the chemical shifts with a high degree of confidence by analyzing data from analogous compounds, most notably diethyl 2-(perfluorophenyl)malonate.[1][2] The following tables summarize the predicted chemical shifts in a typical NMR solvent such as deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl (2,5-difluorophenyl)malonate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |
| CH (malonate) | ~4.8 - 5.0 | Singlet (s) or Triplet (t) | - | The methine proton of the malonate is significantly deshielded due to the adjacent electron-withdrawing phenyl and ester groups. In the perfluorophenyl analog, this signal appears at 4.95 ppm.[1] The reduced number of fluorine atoms in the 2,5-difluoro derivative is expected to have a minor effect on this proton's chemical shift. It may exhibit a small triplet coupling to the aromatic protons. |
| CH₂ (ethyl) | ~4.2 - 4.3 | Quartet (q) | J ≈ 7.1 | These methylene protons are part of the ethyl ester groups and are adjacent to the ester oxygen. Their chemical shift is consistent with that observed in other diethyl malonate derivatives.[1][3][4] |
| CH₃ (ethyl) | ~1.2 - 1.3 | Triplet (t) | J ≈ 7.1 | These methyl protons are part of the ethyl ester groups and are coupled to the adjacent methylene protons, resulting in a characteristic triplet. Their chemical shift is also typical for diethyl malonate derivatives.[1][3][4] |
| Aromatic H-3 | ~7.0 - 7.2 | Multiplet (m) | The aromatic protons are expected to appear in the range of 7.0-7.2 ppm. Their exact chemical shifts and multiplicities will be influenced by coupling to the adjacent fluorine atoms and other aromatic protons. | |
| Aromatic H-4 | ~7.0 - 7.2 | Multiplet (m) | Similar to H-3, the chemical shift of H-4 will be in the aromatic region and will be part of a complex multiplet. | |
| Aromatic H-6 | ~7.0 - 7.2 | Multiplet (m) | The chemical shift of H-6 will also be in the aromatic region and will be part of a complex multiplet. |
Table 2: Predicted ¹³C NMR Chemical Shifts for Diethyl (2,5-difluorophenyl)malonate
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Justification |
| C=O (ester) | ~165 | Singlet (s) | The carbonyl carbons of the diethyl ester groups are expected in the typical range for esters. In the perfluorophenyl analog, this signal is at 165.33 ppm.[1] |
| C-1 (aromatic) | ~115-120 | Doublet (d) or Doublet of Doublets (dd) | This carbon is directly attached to the malonate group and is expected to be significantly influenced by its electronic effects. |
| C-2 (aromatic) | ~155-160 | Doublet (d) | This carbon is directly attached to a fluorine atom, which will cause a large downfield shift and a characteristic large one-bond C-F coupling. |
| C-3 (aromatic) | ~115-120 | Doublet (d) | This carbon is adjacent to a fluorine atom and will show a two-bond C-F coupling. |
| C-4 (aromatic) | ~120-125 | Doublet (d) | This carbon is situated between a proton and a fluorine atom and will exhibit a three-bond C-F coupling. |
| C-5 (aromatic) | ~155-160 | Doublet (d) | Similar to C-2, this carbon is directly attached to a fluorine atom, resulting in a downfield shift and a large one-bond C-F coupling. |
| C-6 (aromatic) | ~115-120 | Doublet (d) | This carbon is adjacent to a fluorine atom and will show a two-bond C-F coupling. |
| CH (malonate) | ~50-55 | Singlet (s) | The methine carbon of the malonate is expected in this region. The perfluorophenyl analog shows this signal at 46.89 ppm.[1] The reduced electron-withdrawing effect of the 2,5-difluorophenyl group may cause a slight upfield shift compared to the perfluorophenyl derivative. |
| CH₂ (ethyl) | ~62 | Singlet (s) | The methylene carbons of the ethyl groups are characteristic of the ethoxy moiety in an ester.[5] |
| CH₃ (ethyl) | ~14 | Singlet (s) | The methyl carbons of the ethyl groups are found in the typical aliphatic region.[5] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for diethyl (2,5-difluorophenyl)malonate, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its good solubilizing properties and relatively simple residual solvent signal.[6][7]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
2. Instrument Setup and Calibration:
-
Use a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR. Higher field strengths (e.g., 500 or 600 MHz) will provide better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region.
-
Calibrate the instrument by shimming on the deuterium lock signal of the solvent.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a reasonably concentrated sample.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration and instrument sensitivity.
5. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate the ¹H NMR signals and calibrate the chemical shift scale.
Visualization of Molecular Structure and Key NMR-Active Nuclei
The following diagram illustrates the molecular structure of diethyl (2,5-difluorophenyl)malonate and highlights the key proton and carbon environments relevant to the NMR analysis.
Sources
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- 4. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- 5. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]
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